ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
Overview
Description
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, also known as 2E-3-bromo-4-fluorophenylprop-2-enoate, is an organic compound with a molecular formula of C9H8BrFO2. It is a colorless liquid with a boiling point of 206°C and a melting point of -44°C. This compound has a wide range of applications in scientific research, ranging from drug synthesis to biochemical and physiological studies.
Scientific Research Applications
Crystal Packing and Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, demonstrates unique crystal packing interactions. This compound exhibits N⋯π and O⋯π interactions and hydrogen bonding in its crystal structure, contributing to its stability and properties (Zhang, Wu, & Zhang, 2011).
Non-Hydrogen Bonding Interactions
In a study on similar compounds, a rare C⋯π interaction of non-hydrogen bond type was observed in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This finding highlights the significance of non-traditional bonding interactions in these molecules (Zhang, Tong, Wu, & Zhang, 2012).
Spectrometric Identification and Structural Analysis
Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another analogous compound, involved detailed spectrometric identification. Techniques like IR, UV, and NMR spectroscopy were used for characterizing the compound, providing insights into its structural features (Johnson et al., 2006).
Application in Organic Synthesis
The study of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar to the compound , led to the synthesis of 3-fluorofuran-2(5H)-ones. This research demonstrates the potential application of these compounds in organic synthesis, particularly in the formation of fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Coenzyme NADH Model Reactions
A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, which is structurally related, showed reactions leading to different products through distinct mechanisms. This research could have implications for understanding biochemical processes involving similar compounds (Fang, Liu, Wang, & Ke, 2006).
Electrochemical Reduction Studies
In the field of electrochemistry, research on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate revealed insights into the electrochemical reduction processes at carbon cathodes, suggesting potential applications in electrochemical syntheses (Esteves et al., 2003).
properties
IUPAC Name |
ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPSFNKVDBKSI-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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